2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a triazole ring, a tetrahydrofuran moiety, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps. One common approach is to start with the construction of the triazole ring, followed by the formation of the naphthyridine core, and finally the attachment of the tetrahydrofuran moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved safety, scalability, and efficiency. These methods often employ metal-free processes and environmentally benign conditions to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The triazole ring and naphthyridine core are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-thiol: A mercapto-substituted triazole ligand with applications in luminescent polymers.
3-methyl-1H-1,2,4-triazol-1-yl acetic acid: A triazole derivative used in sustainable synthesis.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: A nitrogen-rich energetic salt.
Uniqueness
What sets 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the triazole ring, tetrahydrofuran moiety, and naphthyridine core allows for diverse interactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C20H20N6O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)-8-(oxolan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H20N6O3/c1-2-17-22-20(24-23-17)26-8-6-16-14(19(26)28)10-13-15(21-16)5-7-25(18(13)27)11-12-4-3-9-29-12/h5-8,10,12H,2-4,9,11H2,1H3,(H,22,23,24) |
InChI Key |
WMVMYZUVYLRGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5CCCO5 |
Origin of Product |
United States |
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